molecular formula C20H23N5O2S2 B2492482 N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1219153-16-8

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2492482
CAS No.: 1219153-16-8
M. Wt: 429.56
InChI Key: LCWDWBXBYHBNMO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a thiazolo[4,5-d]pyrimidine scaffold, a privileged heterocyclic system known for its diverse biological activities. This core structure is functionalized with a piperidine group, which can influence the molecule's pharmacokinetic properties and target binding, and a thioacetamide linker connected to a 2-ethoxyphenyl moiety. Compounds featuring the thiazolo[4,5-d]pyrimidine ring have been extensively investigated for their potential as enzyme inhibitors. Related structures have shown promise in targeting purinergic signaling pathways, which are implicated in a wide range of physiological and pathological processes, including cancer, inflammation, and immune responses . Specifically, research on structurally similar molecules has highlighted their potential as inhibitors of ectonucleotidases like CD73 and CD39, which are key regulators of extracellular adenosine levels and are considered important targets in oncology and immunology . Furthermore, thiazolidinone-based compounds, which share some structural features, have demonstrated potent and selective in vitro antiglioma activity, decreasing the viability and proliferation of human glioma cell lines without promoting toxicity to primary astrocytes . The presence of the thioether linkage in this compound may enhance its ability to interact with biological targets or improve its drug-like properties. This reagent is intended for research purposes only, providing a valuable building block or investigative tool for scientists developing novel therapeutic agents, particularly in the fields of cancer research, immunology, and enzyme inhibition studies. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c1-2-27-15-9-5-4-8-14(15)23-16(26)12-28-19-17-18(21-13-22-19)24-20(29-17)25-10-6-3-7-11-25/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWDWBXBYHBNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₃N₅O₂S₂
  • Molecular Weight : 429.6 g/mol
  • CAS Number : 1189677-78-8

This compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting specific enzymes involved in nucleotide biosynthesis, which is crucial for both cellular metabolism and viral replication. For instance, targeting the pyrimidine synthesis pathway has been linked to antiviral effects against hepatitis E virus (HEV) .
  • Anticancer Activity : Preliminary studies indicate that derivatives of thiazolo-pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of migration and invasion in A431 vulvar epidermal carcinoma cells .
  • Antimicrobial Properties : Compounds with similar structural frameworks have been evaluated for their antibacterial and antifungal activities. Some derivatives have shown promising results against pathogenic strains .

1. Antiviral Activity

A study highlighted the role of thiazole derivatives similar to this compound in targeting viral replication pathways. The inhibition of early steps in nucleotide biosynthesis led to enhanced antiviral activity against HEV, suggesting a potential therapeutic application for this compound class .

2. Anticancer Research

Research conducted on thiazole-based compounds indicated their effectiveness in inhibiting cancer cell growth. For instance, a specific thiazolo-pyrimidine derivative demonstrated a binding affinity to cancer-related proteins, which could be leveraged for developing novel anticancer agents .

CompoundActivityTargetReference
N-(2-ethoxyphenyl)-2-thiazole derivativeAntiviralHEV replication
Thiazolo-pyrimidine derivativeAnticancerCancer cell lines

Research Findings

Recent investigations into thiazole and pyrimidine derivatives have revealed several promising biological activities:

  • Antitumor Effects : Compounds structurally related to this compound have been noted for their ability to induce apoptosis in cancer cells.
  • Mechanistic Insights : Studies suggest that these compounds may interfere with critical signaling pathways in cancer cells, leading to reduced viability and proliferation.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C18H22N4OS
Molecular Weight: 358.46 g/mol
CAS Number: Not specified in the sources reviewed.

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds, including N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, demonstrate significant cytotoxicity against various cancer cell lines. Studies have shown that:

  • Inhibition of Cancer Cell Proliferation: The compound has been evaluated for its antiproliferative effects against human cancer cell lines. For example, derivatives have shown IC50 values indicating potent inhibition, suggesting potential as an anticancer agent .
  • Mechanism of Action: The mechanism often involves inducing apoptosis in cancer cells through the inhibition of specific enzymes and pathways critical for cell survival and proliferation .

Neuroprotective Effects

The compound's structure suggests possible interactions with adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Antagonists targeting these receptors have shown promise in preclinical studies for neuroprotection and cognitive enhancement .

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antimicrobial potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Substituent Effects: The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cell lines. Modifications such as methyl or ethyl groups significantly influence biological activity .
  • Thiazole and Pyrimidine Moieties: The integrity of these rings is vital for maintaining biological activity. Structural modifications must be carefully considered to avoid diminishing the compound's therapeutic potential .

Case Study 1: Anticancer Efficacy

A study focusing on thiazolo[4,5-d]pyrimidine derivatives demonstrated significant cytotoxic effects against gastric cancer cell lines MGC-803 and HGC-27. Specific derivatives showed IC50 values around 4.64 μM and 5.07 μM respectively, indicating strong potential for further development as anticancer agents .

Case Study 2: Neuroprotection

Research into A2A receptor antagonists has highlighted compounds similar to this compound as promising candidates for treating neurodegenerative diseases. Binding affinity studies revealed significant interactions with target receptors, suggesting potential therapeutic applications in neuroprotection .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with related compounds can provide insights into its relative potency:

CompoundCell LineIC50 (μM)
Compound AMGC-8034.64
Compound BHGC-275.07
Compound CA549 (Lung)<10
Compound DCCRF-CEM (Leukemia)<10

Comparison with Similar Compounds

Structural Analogs with Thiazolo[4,5-d]pyrimidine Cores

F813-0944 (N-(2,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
  • Structural Differences : The phenyl substituent is 2,4-dimethylphenyl instead of 2-ethoxyphenyl.
  • Molecular Formula : C₂₀H₂₃N₅OS₂ (identical to the target compound).
  • Key Properties :
    • Molecular weight: 413.56 g/mol .
    • Synthesis: Available in screening formats (1 mg to 1g), suggesting scalable synthesis .
Compounds with Triazino[5,6-b]indole Cores ()

Examples include 23–27 (e.g., N-(4-(cyanomethyl)phenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide).

  • Structural Differences: Triazinoindole core replaces thiazolopyrimidine.
  • Key Properties: Purity: ≥95% for all derivatives . Substituents: Bromine, phenoxy, or cyanomethyl groups on the phenyl ring.
  • Implications : Bulkier cores may hinder membrane permeability but enhance intercalation with DNA or enzymes.

Heterocyclic Variants with Thioacetamide Linkers

Benzo[d]oxazole Derivatives ()

Examples include 9b–9e (e.g., 2-((3-(4-(piperidin-1-ylmethyl)benzyl)triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole).

  • Structural Differences : Triazolo[4,5-d]pyrimidine core with benzo[d]oxazole-thio groups.
  • Key Properties :
    • Melting Points: Range from 89–155°C, influenced by substituents (e.g., morpholine vs. piperidine) .
    • Yields: Vary widely (14.8%–89.9%), indicating synthetic challenges .
  • Implications : The benzo[d]oxazole moiety may confer fluorescence or alter binding kinetics.
Oxadiazole and Thienylmethylthio Derivatives ()

Examples include N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide.

  • Structural Differences : Oxadiazole or thienylmethylthio groups replace thiazolopyrimidine.
  • Implications : Sulfur-containing groups (thio, thienyl) may improve redox activity or metal chelation, relevant for anticancer applications .

Physicochemical Properties

Compound Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thiazolo[4,5-d]pyrimidine 2-ethoxyphenyl 413.56* Not reported
F813-0944 Thiazolo[4,5-d]pyrimidine 2,4-dimethylphenyl 413.56 Not reported
9b () Triazolo[4,5-d]pyrimidine Benzo[d]oxazole ~500 (estimated) 154–155
23 () Triazino[5,6-b]indole 4-(cyanomethyl)phenyl ~400 (estimated) Not reported

*Assumed identical to F813-0944 due to matching formula.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[4,5-d]pyrimidine core. Key steps include:

  • Thioether formation : Coupling the thiol group of the thiazolopyrimidine intermediate with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperidine substitution : Introducing the piperidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Final purification : Use silica gel chromatography or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Optimization strategies :

  • Temperature control : Higher yields (70–85%) are achieved at 60–80°C for thioether formation .
  • Catalyst screening : Triethylamine or DMAP improves acylation efficiency .
  • Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsYieldCharacterization Method
Core formationPCl₅, thiourea, DCM, 0°C → RT65%¹H NMR, IR
Thioether couplingK₂CO₃, DMF, 70°C, 12h78%LC-MS
Piperidine additionPiperidine, Pd(OAc)₂, DIPEA, toluene, 100°C82%¹³C NMR

Q. Which analytical techniques are critical for structural and purity characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thioether linkage at C7) and piperidine substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 485.2) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve ambiguous stereochemistry .
  • HPLC-PDA : Purity >98% confirmed using a 10–90% acetonitrile/water gradient over 20 min .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide SAR studies?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or CDK2). The thiazolopyrimidine core shows π-π stacking with ATP-binding pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with IC₅₀ values from kinase inhibition assays .
  • ADMET prediction : SwissADME estimates logP ~3.2 (moderate lipophilicity) and moderate blood-brain barrier permeability .

Q. Table 2: Hypothetical SAR Data

SubstituentIC₅₀ (EGFR, nM)Solubility (µg/mL)
Ethoxy (target)12.5 ± 1.245 ± 3
Methoxy analog28.7 ± 2.162 ± 4

Q. How should researchers address contradictions in biological assay data?

  • Case example : Discrepant IC₅₀ values in kinase inhibition assays may arise from:
    • Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
    • Protein purity : Use SDS-PAGE (>95% purity) and Western blotting to confirm target integrity .
    • Orthogonal assays : Validate with cellular proliferation (MTT) and Western blot (phospho-EGFR inhibition) .
  • Statistical rigor : Triplicate runs with ANOVA (p<0.05) and Grubbs’ test to exclude outliers .

Q. What strategies resolve crystallographic ambiguities in the thiazolopyrimidine core?

  • SHELX refinement : Use twin refinement for challenging crystals (e.g., pseudo-merohedral twinning) .
  • DFT calculations : Compare experimental and computed bond angles (e.g., C-S-C bond: 102° vs. 104°) to validate geometry .
  • Synchrotron data : High-resolution (<1.0 Å) data collection reduces thermal motion artifacts .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • pH variation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
  • Light exposure : UV-vis spectroscopy tracks photo-degradation (λmax 320 nm) under ICH Q1B guidelines .
  • Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated clearance .

Q. What in silico tools optimize solubility without compromising activity?

  • Co-solvent screening : Predict excipient compatibility (e.g., PEG 400, DMSO) using COSMO-RS .
  • Salt formation : pKa ~8.2 suggests hydrochloride salt formation improves aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced bioavailability .

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